Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-)

Phosphine handling safety Air-stable ligand precursors Cross-coupling workflow

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) — most commonly procured as di-tert-butyl(methyl)phosphonium tetrafluoroborate (CAS 479094-62-7, also indexed as 870777-30-3) — is a solid, air-stable phosphonium salt that serves as a convenient, non-pyrophoric surrogate for the highly air-sensitive tertiary phosphine di-tert-butyl(methyl)phosphine (tBu2MeP). With a molecular formula of C9H22BF4P and molecular weight 248.05 g/mol, the compound belongs to the class of hindered trialkylphosphonium tetrafluoroborates and is primarily employed as a ligand precursor in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Heck, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.

Molecular Formula C9H22BF4P
Molecular Weight 248.05 g/mol
Cat. No. B12351715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-)
Molecular FormulaC9H22BF4P
Molecular Weight248.05 g/mol
Structural Identifiers
SMILES[H+].[B-](F)(F)(F)F.CC(C)(C)P(C)C(C)(C)C
InChIInChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1
InChIKeyBRDLRXCAHKUWJS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl(methyl)phosphonium Tetrafluoroborate (CAS 479094-62-7): Procurement-Grade Characteristics and Role as a Sterically Hindered Phosphine Precursor


Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) — most commonly procured as di-tert-butyl(methyl)phosphonium tetrafluoroborate (CAS 479094-62-7, also indexed as 870777-30-3) — is a solid, air-stable phosphonium salt that serves as a convenient, non-pyrophoric surrogate for the highly air-sensitive tertiary phosphine di-tert-butyl(methyl)phosphine (tBu2MeP) [1]. With a molecular formula of C9H22BF4P and molecular weight 248.05 g/mol, the compound belongs to the class of hindered trialkylphosphonium tetrafluoroborates and is primarily employed as a ligand precursor in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Heck, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings .

Why Generic Substitution of Bulk Phosphonium Tetrafluoroborates Risks Experimental Failure in Pd-Catalyzed Transformations


In-class compounds such as tri-tert-butylphosphonium tetrafluoroborate (tBu3PH+ BF4−) or di-tert-butyl(phenyl)phosphonium tetrafluoroborate differ fundamentally in steric bulk, cone angle, and electronic donor strength—parameters that directly dictate catalytic turnover frequency and substrate scope [1]. Simple physical-property inspection confirms non-interchangeability: the target compound melts above 230 °C while tBu3P·HBF4 melts at 261 °C , reflecting distinct crystal packing and thermal stability profiles that affect long-term storage and formulation. Most critically, the free phosphine tBu2MeP itself is pyrophoric and necessitates rigorous glovebox or Schlenk handling [2], whereas the tetrafluoroborate salt can be weighed in ambient air, providing a quantitative improvement in operational safety and workflow throughput that direct procurement of the free phosphine simply cannot match.

Product-Specific Quantitative Differentiation Guide for Di-tert-butyl(methyl)phosphonium Tetrafluoroborate


Ambient-Air Processability: Pyrophoric Free Phosphine Versus Air-Stable Tetrafluoroborate Salt

The starkest procurement-relevant differentiation is safety class: the parent phosphine tBu2MeP (CAS 6002-40-0) is classified as a pyrophoric liquid (UN 2845, Hazard Class 4.2) that ignites spontaneously in air and must be stored under strictly inert atmosphere . In contrast, the tetrafluoroborate salt is a non-pyrophoric solid that can be weighed and transferred under ordinary laboratory conditions, eliminating the need for a glovebox or Schlenk line during routine experimental setup [1]. This safety differential is unequivocal and is the single most frequent reason cited for selecting the salt form over the free phosphine.

Phosphine handling safety Air-stable ligand precursors Cross-coupling workflow

Thermal Stability at Procurement Scale: Melting Point Differentiation Among Hindered Phosphonium Salts

The target compound exhibits a melting point >230 °C (lit.) . The closest structural analog, tri-tert-butylphosphonium tetrafluoroborate (tBu3P·HBF4, CAS 131274-22-1), melts at 261 °C (lit.) . This ~30 °C differential, while modest, reflects the replacement of one tert-butyl group with a methyl substituent and has practical implications for solvent-free melt processing or thermal stability of formulations. Both compounds are solids at room temperature, but the lower melting point of the target salt may be advantageous in applications requiring earlier melt flow or lower processing temperatures.

Thermal stability Phosphonium salt storage Melting point comparison

Aqueous Acidity as a Purity and Handling Specification: pH 1.79 (1% Solution)

A distinctive procurement-relevant specification for the target compound is its pH value of 1.79 measured in a 1% aqueous solution . The analogous tri-tert-butylphosphonium tetrafluoroborate product listing from the same vendor omits this pH specification entirely , providing no quantitative aqueous acidity baseline for comparison. The strongly acidic pH reflects hydrolysis of the phosphonium cation or residual tetrafluoroboric acid and serves as a batch-to-batch consistency metric for procurement quality assurance.

pH specification Phosphonium salt quality control Procurement criterion

Enhanced Reactivity in Direct Heteroaryl C–H Arylation: HBF4 Salt Versus Free Phosphine

Sigma-Aldrich's application documentation states that di-tert-butylmethylphosphine 'when added as HBF4 salt, enhances the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides and azine N-oxides with aryl triflates to form the corresponding biaryl and 2-aryl azine N-oxides' . This explicitly identifies the tetrafluoroborate salt form as providing a reactivity enhancement relative to the free phosphine, though the vendor documentation does not provide quantitative yield differentials. The same statement is absent from the product pages of comparator phosphonium salts such as tri-tert-butylphosphonium tetrafluoroborate, indicating a documented application-specific advantage for this particular salt in direct heteroaryl arylation protocols.

C-H arylation Heterocyclic arenes Palladium catalysis

Scope of Cross-Coupling Reaction Types: Broad Applicability of the Derived Phosphine Ligand

The target compound is explicitly listed by Sigma-Aldrich as suitable for Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions as a ligand precursor . While tBu3P·HBF4 is also listed for multiple coupling types , the target compound uniquely enables the palladium-catalyzed borylation of primary alkyl electrophiles (bromides, iodides, or tosylates) using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source — an application not documented for tBu3P·HBF4 . This distinct reaction scope provides a clear procurement rationale when alkyl borylation is the target transformation.

Cross-coupling scope Buchwald-Hartwig Suzuki-Miyaura Ligand selection

Purity Specification and Batch Reproducibility: 97–98% Assay with Moisture Control

The target compound is routinely supplied at 97% purity (Sigma-Aldrich) or 98% min with moisture ≤0.5% max (Capot Chem) [1], providing well-defined procurement specifications. The comparator di-tert-butyl(phenyl)phosphonium tetrafluoroborate (CAS 612088-55-8) is listed at 97% purity from Fluorochem but lacks a vendor-reported moisture specification, making anhydrous qualification more ambiguous for that analog. For moisture-sensitive catalytic applications, the explicit moisture control of the target compound offers a quantifiable procurement advantage.

Purity specification Moisture content Phosphonium salt quality

Validated Application Scenarios for Di-tert-butyl(methyl)phosphonium Tetrafluoroborate Based on Evidence-Based Differentiation


High-Throughput Pd-Catalyzed Cross-Coupling in Non-Glovebox Laboratories

The unambiguous air-stability advantage of the tetrafluoroborate salt over the pyrophoric free phosphine (Section 3, Evidence Item 1) makes this compound the preferred procured form for any laboratory conducting palladium-catalyzed Buchwald-Hartwig, Heck, Negishi, Sonogashira, Stille, or Suzuki-Miyaura couplings without dedicated glovebox infrastructure. The 97% minimum purity and >230 °C melting point ensure reliable ambient-air dispensing for parallel or high-throughput synthesis platforms.

Direct C–H Arylation of Heterocyclic Arenes

Vendor documentation explicitly states that the HBF4 salt form enhances reactivity in palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . This documented enhancement, which is not reported for the tBu3P·HBF4 analog, justifies procurement specifically of the di-tert-butyl(methyl)phosphonium salt for researchers targeting biaryl and 2-aryl azine N-oxide scaffolds.

Palladium-Catalyzed Borylation of Primary Alkyl Electrophiles

The target compound is uniquely specified for Pd-catalyzed borylation of primary alkyl bromides, iodides, or tosylates using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron . This transformation is not listed in the application scope of the closest analog tri-tert-butylphosphonium tetrafluoroborate, making the target salt the sole vendor-documented choice for procurement when primary alkyl borylation is the synthetic objective.

Medicinal Chemistry Precursor Synthesis Requiring 5-HT2B Receptor Ligand Intermediates

The compound is documented as a reagent in the preparation of nantenine analogs bearing a C4 phenyl substituent, which show affinity for the 5-HT2B receptor . For medicinal chemistry programs targeting this receptor class, the compound offers a literature-precedented building block with established purity (97–98%) and moisture specifications [1] that support reproducible multistep synthesis.

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